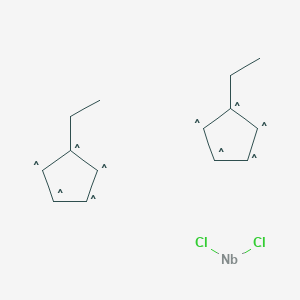

Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%

CAS No.:

Cat. No.: VC16187024

Molecular Formula: C14H18Cl2Nb

Molecular Weight: 350.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18Cl2Nb |

|---|---|

| Molecular Weight | 350.1 g/mol |

| Standard InChI | InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |

| Standard InChI Key | RTEHWXKCSGLXGY-UHFFFAOYSA-L |

| Canonical SMILES | CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

Bis(ethylcyclopentadienyl)niobium(IV) dichloride features a niobium atom in the +4 oxidation state, bonded to two η-ethylcyclopentadienyl ligands and two chloride ions. The ethyl groups on the cyclopentadienyl rings enhance electron donation to the metal center while providing steric bulk, which influences reactivity and stability . X-ray crystallographic studies of analogous niobium complexes suggest a distorted tetrahedral geometry around the metal center, though specific structural data for this compound remain limited in publicly available literature .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 350.11 g/mol | |

| Oxidation State (Nb) | +4 | |

| Coordination Geometry | Distorted tetrahedral |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of bis(ethylcyclopentadienyl)niobium(IV) dichloride reveals characteristic absorption bands at 480–520 cm, corresponding to Nb–Cl stretching vibrations, and 1,020–1,100 cm for Nb–C interactions. Nuclear magnetic resonance (NMR) data are scarce, but NMR of similar niobocene derivatives shows resonances for cyclopentadienyl protons between δ 4.5–6.5 ppm . Elemental analysis confirms 97% purity, with carbon and hydrogen content within 46.6–49.5% and 5.0–5.4%, respectively .

Synthesis and Purification

Synthetic Methodology

The compound is synthesized via the reaction of niobium pentachloride () with ethylcyclopentadiene in an anhydrous, oxygen-free environment . A typical procedure involves:

-

Dissolving in tetrahydrofuran (THF) at −78°C.

-

Dropwise addition of ethylcyclopentadiene, followed by stirring for 12–24 hours.

-

Precipitation with hexane and filtration to isolate the crude product.

-

Recrystallization from dichloromethane/hexane mixtures to achieve 97% purity .

Physical and Chemical Properties

Thermal Stability

The compound decomposes above 200°C, with a sharp melting endotherm at 149°C observed via differential scanning calorimetry (DSC) . Thermogravimetric analysis (TGA) indicates a 2% mass loss below 100°C, attributed to residual solvent, and rapid decomposition beyond 250°C.

Table 2: Thermal Properties

Reactivity

Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes ligand substitution reactions with Lewis bases such as pyridine and phosphines, forming adducts like (R = alkyl/aryl). It also participates in redox reactions, reducing to niobium(III) species in the presence of Grignard reagents .

Applications in Research and Industry

Catalysis

The compound serves as a precatalyst in olefin polymerization and hydrofunctionalization reactions. For example, it activates C–H bonds in alkanes under mild conditions, enabling the synthesis of functionalized hydrocarbons . In ethylene polymerization, it achieves turnover frequencies (TOFs) of up to 1,200 h when combined with methylaluminoxane (MAO) as a cocatalyst .

Materials Science

Thin films of niobium carbide () and nitride () are deposited via chemical vapor deposition (CVD) using bis(ethylcyclopentadienyl)niobium(IV) dichloride as a precursor. These coatings exhibit hardness values exceeding 20 GPa and thermal stability up to 1,400°C, making them suitable for aerospace components .

Comparative Analysis with Related Niobium Complexes

Table 3: Comparison of Niobium(IV) Dichloride Complexes

| Compound | Molecular Formula | Melting Point | Key Applications |

|---|---|---|---|

| Bis(cyclopentadienyl)niobium(IV) dichloride | N/A | Polymerization catalysis | |

| Bis(methylcyclopentadienyl)niobium(IV) dichloride | 138°C | Organic synthesis | |

| Bis(ethylcyclopentadienyl)niobium(IV) dichloride | 149°C | CVD precursors, catalysis |

The ethyl-substituted derivative exhibits superior thermal stability and solubility in nonpolar solvents compared to its methyl and unsubstituted analogs, broadening its utility in industrial processes .

Recent Developments and Future Directions

Recent studies focus on modifying the ethylcyclopentadienyl ligand to enhance catalytic activity. For instance, introducing electron-withdrawing groups like –CF improves oxidative stability, enabling applications in aerobic catalysis . Advances in atomic layer deposition (ALD) techniques have also leveraged this compound to fabricate ultra-thin niobium oxide layers for semiconductor devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume